molecular formula C18H18N2O5S B2525111 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 912762-11-9

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2525111
CAS No.: 912762-11-9
M. Wt: 374.41
InChI Key: NAFHGIQGJXIWMY-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are a class of organic compounds that contain a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This unique structure may confer distinct properties, making it valuable for specific applications in medicinal chemistry and materials science .

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with methoxy groups and an amide functional group. Its chemical formula is C14H17N3O4SC_{14}H_{17}N_{3}O_{4}S, indicating the presence of nitrogen and sulfur atoms which are characteristic of benzothiazole derivatives.

Structural Features

FeatureDescription
Benzothiazole CoreCentral moiety providing biological activity
Methoxy SubstituentsEnhance solubility and bioactivity
Amide GroupContributes to interaction with biological targets

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines.

Case Studies and Research Findings

  • Cell Proliferation Inhibition : Research has shown that compounds similar to this compound significantly inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay method .
  • Mechanism of Action : The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis. For instance, compounds in this class have been shown to inhibit the AKT and ERK pathways, leading to reduced cell viability and increased apoptosis in treated cells .
  • Inflammatory Response Modulation : The compound's ability to lower levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models indicates its potential role in anti-inflammatory therapies .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for antimicrobial properties. Some studies suggest that modifications to the benzothiazole structure can enhance antibacterial efficacy against various pathogens.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Benzothiazole Derivative : The initial step often includes the reaction of 4,7-dimethoxybenzothiazole with appropriate amines or acid chlorides under controlled conditions.
  • Formation of Amide Bond : The final product is generated through an amide coupling reaction between the benzothiazole derivative and 3,5-dimethoxybenzoic acid or its derivatives.

Synthetic Route Overview

StepReaction TypeKey Reagents
1. Benzothiazole SynthesisCondensationThiourea derivatives
2. Amide FormationCouplingAcid chlorides

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-22-11-7-10(8-12(9-11)23-2)17(21)20-18-19-15-13(24-3)5-6-14(25-4)16(15)26-18/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFHGIQGJXIWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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